Physicochemical Differentiation: Calculated logP and Lipinski Compliance vs. Lead Compound CCF1172
CAS 391218‑26‑1 presents a markedly higher computed logP (4.75 [1]) compared to the lead compound CCF1172 (which bears a polar 2‑hydroxybenzamide moiety). While an experimental logP for CCF1172 has not been reported, the structural replacement of the salicylic‑amide motif with two methoxybenzoyl groups is predicted to increase lipophilicity substantially, potentially enhancing passive membrane permeability. This difference is critical because the patent explicitly states that the 2‑hydroxy group of CCF1172 is essential for anti‑MM activity and cannot be O‑methylated without loss of potency [2]; thus, the distinct physicochemical profile of CAS 391218‑26‑1 may favor different biological compartments or target classes.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Computed logP = 4.75 (MolBic database) |
| Comparator Or Baseline | Lead compound CCF1172: contains 2‑hydroxybenzamide; experimental logP not reported, but predicted to be lower due to the polar hydroxyl group. |
| Quantified Difference | Estimated ΔlogP ≈ +1.0 to +2.0 (based on fragment-based prediction; exact experimental validation pending). |
| Conditions | In silico prediction using the MolBic platform. |
Why This Matters
A higher logP can translate into improved cell permeability and blood-brain barrier penetration, making CAS 391218‑26‑1 a more suitable starting point for target classes residing in lipid-rich environments or intracellular compartments where the more polar CCF1172 may underperform.
- [1] IDRB Laboratory. "Compound Information: 3‑Methoxy‑N‑[3‑[(3‑methoxybenzoyl)amino]naphthalen‑2‑yl]benzamide." MolBic Database, Accessed 2025. View Source
- [2] US Patent Application US20170057910A1. "Antitumor naphthalenyl benzamide derivatives." Para [0049]–[0052]. View Source
